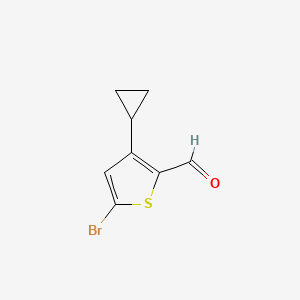
5-Bromo-3-cyclopropylthiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-cyclopropylthiophene-2-carbaldehyde is an organic compound with the molecular formula C8H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropyl group at the 3-position, and an aldehyde group at the 2-position of the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclopropylthiophene-2-carbaldehyde typically involves the bromination of 3-cyclopropylthiophene followed by formylation. One common method is the bromination of 3-cyclopropylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 5-bromo-3-cyclopropylthiophene is then subjected to formylation using a Vilsmeier-Haack reagent, which is prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Bromo-3-cyclopropylthiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can undergo Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids and a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Bromo-3-cyclopropylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-cyclopropylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-3-cyclopropylthiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 5-Bromo-3-cyclopropylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The bromine atom and cyclopropyl group may also contribute to its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the cyclopropyl group.
3-Bromothiophene-2-carboxaldehyde: Similar structure but with the bromine atom at the 3-position.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
5-Bromo-3-cyclopropylthiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and a cyclopropyl group on the thiophene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
分子式 |
C8H7BrOS |
|---|---|
分子量 |
231.11 g/mol |
IUPAC名 |
5-bromo-3-cyclopropylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H7BrOS/c9-8-3-6(5-1-2-5)7(4-10)11-8/h3-5H,1-2H2 |
InChIキー |
WIQIZEYOWRIYEP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(SC(=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)
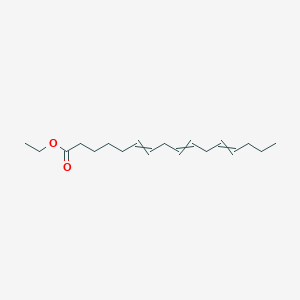
![tert-Butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B13439906.png)

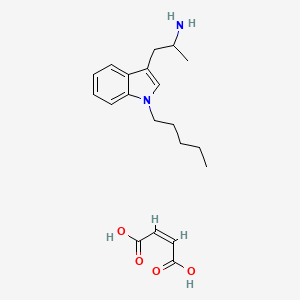
![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)
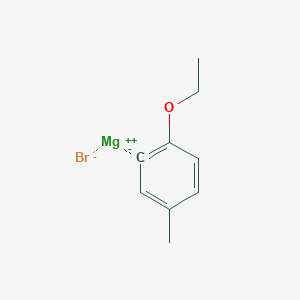
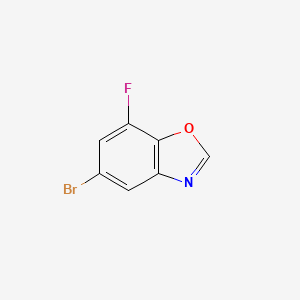
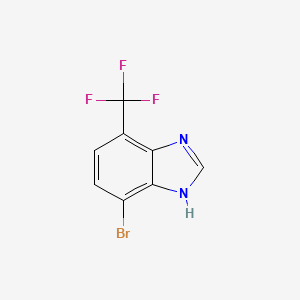
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)

